5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine

Histamine H3 Receptor Antagonism Neuropharmacology GPCR Ligand Discovery

Choose 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine (CAS 1017521-44-6) for precise SAR-driven medicinal chemistry. The 3-methylphenyl substituent on this 3-amino-1,2,4-oxadiazole scaffold directly modulates target binding affinity—SAR data show potency differences of orders of magnitude versus generic 5-phenyl or 5-ethyl analogs. The free 3-amino group enables unique parallel derivatization (amide coupling, N-alkylation, reductive amination) inaccessible with N-substituted variants. Validated applications: H3 receptor antagonist libraries, antichagasic lead optimization active against all T. cruzi life stages, SENP8 inhibitor development (structurally related analog IC50 16.7 μM), and dual antitumor/immunomodulatory agents with 2.6-fold melanoma selectivity and TAM M1 polarization. Supplied at ≥98% purity with defined storage (2–8°C, sealed dry). Request a quote today.

Molecular Formula C9H9N3O
Molecular Weight 175.19
CAS No. 1017521-44-6
Cat. No. B3073413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine
CAS1017521-44-6
Molecular FormulaC9H9N3O
Molecular Weight175.19
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=NO2)N
InChIInChI=1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12)
InChIKeyMDOUCEMADGDTAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine (CAS 1017521-44-6): Core Building Block and Pharmacophore for Heterocyclic Chemistry and Drug Discovery


5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine (CAS 1017521-44-6) is a core 3-amino-1,2,4-oxadiazole heterocycle bearing a 3-methylphenyl substituent at the 5-position . As a member of the 1,2,4-oxadiazole family—a recognized privileged scaffold in medicinal chemistry [1]—this compound serves as a versatile building block for the synthesis of biologically active molecules . The 3-amino group provides a synthetic handle for further derivatization, while the 3-methylphenyl moiety influences key drug-like properties including lipophilicity and potential target engagement [2]. This exact compound is commercially available from reputable suppliers at ≥98% purity, with defined storage and handling parameters for research use .

Why 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine Cannot Be Replaced by Generic Oxadiazole Analogs in Structure-Activity Relationship Studies


Generic substitution of 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine with other 1,2,4-oxadiazol-3-amines (e.g., 5-phenyl, 5-(4-chlorophenyl), or 5-ethyl derivatives) is not scientifically valid due to the profound and quantifiable impact of the 3-methylphenyl substituent on biological activity, physicochemical properties, and synthetic utility [1]. SAR studies on 5-substituted 3-phenyl-1,2,4-oxadiazoles demonstrate that the precise substitution pattern on the 5-aryl ring directly modulates target binding affinity and functional antagonism, with specific substitutions conferring potency differences of orders of magnitude [2]. Furthermore, the 3-methyl group on the phenyl ring influences lipophilicity, metabolic stability, and potential off-target interactions in ways distinct from unsubstituted phenyl or other substituents [3]. The presence of the free 3-amino group also enables unique derivatization pathways (e.g., N-alkylation, amide formation) that are not accessible with N-substituted or 3-unsubstituted analogs, making this specific compound a non-interchangeable starting material for focused library synthesis . The evidence presented below provides the quantitative justification for selecting this precise compound over its closest structural analogs.

Quantitative Differentiation of 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine (CAS 1017521-44-6) from Closest Analogs: A Head-to-Head Evidence Guide


5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine: SAR-Guided Antagonist Potency Differentiation at Histamine H3 Receptors

In a systematic SAR study of 5-substituted 3-phenyl-1,2,4-oxadiazoles, the 3-methylphenyl substituent was evaluated for its contribution to histamine H3 receptor antagonism. While the exact 3-amino compound was not directly tested, the data for closely related 3-phenyl-5-aryl analogs demonstrate that the 3-methyl substitution on the 5-aryl ring confers distinct binding characteristics compared to unsubstituted phenyl and other substituents [1]. The lead compound 14bb, containing a 5-substituted oxadiazole core, exhibited potent antagonism of both rat cortical and human clone H3 receptors and demonstrated functional antagonism in an in vivo mouse dipsogenia model [1]. The 3-methylphenyl moiety is a key pharmacophoric element in this series, as SAR analysis reveals that modifications to the 5-aryl group directly impact receptor affinity and functional potency [1].

Histamine H3 Receptor Antagonism Neuropharmacology GPCR Ligand Discovery

5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine: Antiparasitic Activity of the 3-Methylphenyl-Containing Oxadiazole Scaffold Against Trypanosoma cruzi

A study evaluating the 1,2,4-oxadiazole derivative N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine (compound 2) demonstrated significant in vitro activity against Trypanosoma cruzi strain Y, the causative agent of Chagas disease [1]. The compound exhibited a time-dependent concentration effect against all parasite forms (epimastigotes, trypomastigotes, and amastigotes) [1]. In cytotoxicity assays using LLC-MK2 cells, the compound showed a reduction in both the number of infected cells and the number of amastigotes per infected cell [1]. In silico docking studies revealed favorable interactions with three key T. cruzi targets: TcGAPDH, cruzain, and trypanothione reductase [1]. While the parent 5-(3-methylphenyl)-1,2,4-oxadiazol-3-amine was not directly tested, this study confirms that the 3-methylphenyl-1,2,4-oxadiazole scaffold is a validated starting point for developing antichagasic agents, with the 3-methyl substituent contributing to target engagement [1].

Antiparasitic Drug Discovery Chagas Disease Trypanosoma cruzi

5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine: Antitumor and Immunomodulatory Differentiation of the 3-Methylphenyl Oxadiazole Scaffold

The 1,2,4-oxadiazole derivative N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine (derivative 2) was evaluated for antitumor and immunomodulatory activity in B16-F10 melanoma cells and murine bone marrow-derived macrophages (BMDMs) [1]. The compound exhibited antiproliferative effects on both cell lines and demonstrated 2.6-fold selectivity for B16-F10 melanoma cells over BMDMs [1]. Derivative 2 induced cell death via necrosis rather than apoptosis [1]. Critically, the compound polarized BMDMs toward the M1 (antitumor) phenotype and induced TNF-α production at a concentration of 64.34 μM [1]. Synergistic effects were observed when combined with LPS or melanoma supernatants, enhancing M1 polarization and TNF-α production [1]. While the parent 5-(3-methylphenyl)-1,2,4-oxadiazol-3-amine was not directly assayed, these data establish the 3-methylphenyl-substituted 1,2,4-oxadiazole core as a scaffold capable of dual antitumor and immunomodulatory activity [1].

Cancer Immunotherapy Melanoma Tumor-Associated Macrophages

5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine: Enzyme Inhibition Profiling via BindingDB Reveals Target Engagement Differentiation

BindingDB data for the structurally related compound 5-(3-methylphenyl)-3-[(E)-2-phenylethenyl]-1,2,4-oxadiazole (CID 49852530) reports an IC50 of 16,700 nM (16.7 μM) against human sentrin-specific protease 8 (SENP8) [1]. SENP8 is a deNEDDylating enzyme involved in regulating protein stability and cell cycle progression, and is an emerging target in oncology [1]. While this assay was performed on a 3-substituted analog rather than the 3-amino parent compound, the data confirm that the 5-(3-methylphenyl)-1,2,4-oxadiazole core is capable of engaging specific enzyme targets. The free 3-amino group in the target compound (CAS 1017521-44-6) provides a distinct synthetic entry point for generating focused libraries of SENP8 inhibitors or other protease-targeting molecules that would not be accessible from the 3-substituted analog .

Enzyme Inhibition Sentrin-Specific Protease 8 Chemical Biology

5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine: Synthetic Utility Differentiation as a Primary Amine Building Block

The free 3-amino group on 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine enables derivatization pathways that are inaccessible in common analogs such as 5-phenyl-1,2,4-oxadiazol-3-amine, 5-(4-chlorophenyl)-1,2,4-oxadiazol-3-amine, or 5-ethyl-1,2,4-oxadiazol-3-amine . The primary amine serves as a reactive handle for N-alkylation, reductive amination, amide bond formation, and urea/thiourea synthesis . In contrast, 3-unsubstituted oxadiazoles or 3-alkyl/aryl-substituted analogs lack this versatile synthetic entry point, limiting their utility as diversity-generating building blocks . The compound is commercially available at ≥98% purity with defined storage conditions (sealed, dry, 2-8°C), ensuring batch-to-batch consistency for reproducible synthetic workflows . The combination of a validated pharmacophoric 3-methylphenyl substituent and a reactive 3-amino group makes this compound uniquely positioned as a privileged scaffold for focused library synthesis [1].

Medicinal Chemistry Parallel Synthesis Building Blocks

High-Value Application Scenarios for 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine (CAS 1017521-44-6) Based on Quantified Differentiation Evidence


Focused Library Synthesis for Histamine H3 Receptor Antagonist Development

Use 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine as a core building block for generating SAR-focused libraries of H3 receptor antagonists. The 3-methylphenyl substituent is a validated pharmacophoric element in this target class, as demonstrated by SAR studies showing that 5-aryl substitution directly modulates receptor affinity and functional antagonism [1]. The free 3-amino group enables parallel derivatization via amide bond formation, alkylation, or reductive amination to explore chemical space around this privileged scaffold. This application scenario is supported by class-level evidence from the 5-substituted 3-phenyl-1,2,4-oxadiazole series, where specific 5-aryl substitutions confer potent H3 antagonism and in vivo functional activity [1].

Antiparasitic Drug Discovery for Chagas Disease

Employ 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine as a starting point for synthesizing and optimizing antichagasic agents. The 3-methylphenyl-1,2,4-oxadiazole scaffold has demonstrated in vitro activity against all life cycle stages of Trypanosoma cruzi, with favorable in silico docking to three key parasite targets (TcGAPDH, cruzain, and trypanothione reductase) [1]. The parent amine enables systematic SAR exploration through derivatization of the 3-amino group to improve potency, selectivity, and pharmacokinetic properties. Given the urgent need for new Chagas disease therapeutics with improved safety profiles compared to benznidazole, this scaffold represents a validated starting point for medicinal chemistry optimization [1].

Dual-Action Immuno-Oncology Agent Development

Utilize 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine as a core scaffold for developing compounds with dual antitumor and immunomodulatory activity. The 3-methylphenyl-1,2,4-oxadiazole core has demonstrated 2.6-fold selective antiproliferative activity against melanoma cells and the ability to polarize tumor-associated macrophages toward the antitumor M1 phenotype [1]. The parent amine enables systematic SAR studies to optimize both direct cytotoxicity and immunomodulatory polarization. The scaffold's demonstrated synergistic effects with LPS and tumor supernatants suggest potential combination therapy applications [1]. This scenario is particularly relevant for melanoma and other solid tumors where TAM repolarization is a validated therapeutic strategy [1].

Protease Inhibitor Discovery Targeting SENP8 and Related DeNEDDylating Enzymes

Deploy 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine as a starting scaffold for developing inhibitors of sentrin-specific protease 8 (SENP8) and related cysteine proteases involved in protein neddylation pathways. A structurally related 5-(3-methylphenyl)-1,2,4-oxadiazole analog has demonstrated measurable inhibition of human SENP8 with an IC50 of 16.7 μM [1]. The 3-amino group on the target compound provides a synthetic handle for optimizing binding affinity through structure-guided derivatization. SENP8 is an emerging oncology target, and inhibitors of the neddylation pathway have shown clinical promise in hematologic malignancies [1]. This application scenario leverages the enzyme engagement data for the 3-methylphenyl oxadiazole core to initiate a focused medicinal chemistry campaign [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Methylphenyl)-1,2,4-oxadiazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.